2-Quinolin-4-yl-1-(4-trifluorométhylphényl)éthanol

Vue d'ensemble

Description

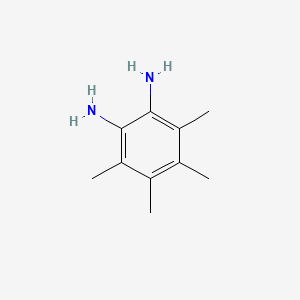

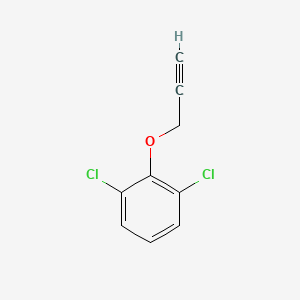

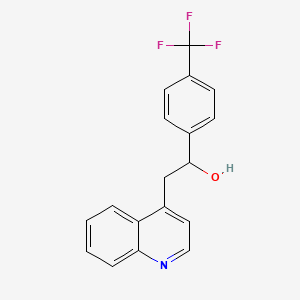

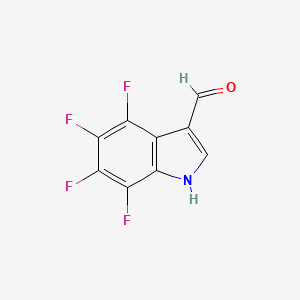

“2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol” is a chemical compound with the CAS Number: 493024-38-7 . Its molecular formula is C18H14F3NO and it has a molecular weight of 317.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H14F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10,17,23H,11H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a melting point of 141-143 degrees Celsius . It’s stored at ambient temperature .Applications De Recherche Scientifique

Médecine

Ce composé pourrait potentiellement être utilisé dans le domaine de la médecine. Cependant, des applications spécifiques ne sont pas facilement disponibles dans la littérature actuelle . Des recherches supplémentaires sont nécessaires pour explorer ses utilisations médicinales potentielles.

Chimie

Dans le domaine de la chimie, ce composé pourrait servir de bloc de construction pour la synthèse de molécules plus complexes . Sa structure unique pourrait le rendre utile dans le développement de nouvelles méthodes de synthèse.

Pharmacologie

Bien que des applications pharmacologiques spécifiques ne soient pas facilement disponibles dans la littérature actuelle , la structure du composé suggère qu'il pourrait potentiellement interagir avec diverses cibles biologiques. Des études pharmacologiques supplémentaires sont nécessaires pour explorer ce potentiel.

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets and the resulting changes are yet to be fully understood .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly affect the action of a compound .

Avantages Et Limitations Des Expériences En Laboratoire

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol is a useful compound for laboratory experiments due to its low toxicity, low volatility, and low vapor pressure. Additionally, it is a chiral compound, which makes it useful for asymmetric synthesis. However, it is important to note that 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol is a small molecule, which can make it difficult to isolate and purify. Additionally, its low volatility and low vapor pressure can make it difficult to use in certain experiments.

Orientations Futures

There are a number of potential future directions for research involving 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. These include further optimization of the synthesis process, development of new applications for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol in organic synthesis and pharmaceutical synthesis, and further study of the biochemical and physiological effects of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. Additionally, further research into the mechanism of action of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol could provide insight into the development of new drugs and therapies. Finally, further study of the chirality of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol could lead to the development of new methods for asymmetric synthesis.

Méthodes De Synthèse

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can be synthesized from the reaction of 4-trifluoromethylbenzaldehyde and 2-aminoquinoline in the presence of an acid catalyst. The reaction is conducted in a solvent such as ethanol or methanol at a temperature of 80-90°C for 1-2 hours. The reaction yields a mixture of (R)-2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol and (S)-2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, with the (R)-2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol isomer being the major product. The reaction can be further optimized by varying the reaction temperature and the amount of catalyst used.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.

Propriétés

IUPAC Name |

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10,17,23H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXRKWAKMIHZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381210 | |

| Record name | 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

493024-38-7 | |

| Record name | 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 493024-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)